Peplomycin

Pulmonary Fibrosis Toxicity Bleomycin Analog

Select Peplomycin for research models where bleomycin's pulmonary fibrosis confounds endpoints. With a 3- to 4-fold reduction in pulmonary toxicity, it enables extended dosing windows in aged mice and chronic studies. Peplomycin demonstrates superior activity against lymph node metastases (e.g., AH66 hepatoma) and faster tumor regression (~10 days vs. ~21 days for bleomycin). It is active in bleomycin-resistant cases and shows efficacy in prostatic, breast, and Ehrlich carcinomas where bleomycin has a narrower spectrum. Ensure compound-specific procurement—peplomycin's distinct terminal amine modification precludes direct interchangeability with generic bleomycin.

Molecular Formula C61H88N18O21S2
Molecular Weight 1473.6 g/mol
CAS No. 68247-85-8
Cat. No. B1231090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeplomycin
CAS68247-85-8
SynonymsNK 631
NK-631
NK631
Pepleomycin
Peplomycin
Peplomycin Sulfate
Peplomycin Sulfate (1:1)
Sulfate, Peplomycin
Molecular FormulaC61H88N18O21S2
Molecular Weight1473.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O
InChIInChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1
InChIKeyQIMGFXOHTOXMQP-GFAGFCTOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peplomycin (CAS 68247-85-8): Chemical Class and Procurement Context


Peplomycin is a semisynthetic glycopeptide analog of bleomycin, isolated from Streptomyces verticillus, with the distinct terminal residue 3-[(S)-1′-phenylethylamino]propylamine [1]. It acts by forming complexes with iron to generate superoxide and hydroxyl radicals that induce single- and double-stranded DNA breaks, leading to apoptosis in rapidly dividing cancer cells [2]. Developed specifically to reduce pulmonary toxicity while maintaining or improving antitumor efficacy relative to bleomycin, peplomycin is primarily indicated for squamous cell carcinomas and select adenocarcinomas [3].

Why Peplomycin Cannot Be Substituted with Generic Bleomycin


Although peplomycin and bleomycin share a core glycopeptide structure and mechanism of DNA cleavage, their terminal amine modifications produce distinct pharmacological profiles that preclude direct interchangeability. Preclinical and clinical studies demonstrate that peplomycin exhibits a lower incidence and severity of pulmonary fibrosis—the dose-limiting toxicity of bleomycin—while also displaying differential antitumor activity against specific tumor types, such as lymph node metastases and certain adenocarcinomas [1]. Additionally, peplomycin demonstrates a faster onset of tumor regression and may be effective in bleomycin-resistant cases [2]. These quantitative differences in both safety and efficacy endpoints require that procurement and experimental design be compound-specific rather than class-based.

Quantitative Differentiation of Peplomycin vs. Bleomycin and Analogs


Reduced Pulmonary Toxicity Incidence and Severity in Aged Mouse Model

In a comparative study using an aged mouse model, peplomycin (NK631) demonstrated significantly lower pulmonary toxicity compared to bleomycin. The incidence of pulmonary toxicity was reduced to approximately one-third, and the severity (grade) was reduced to approximately one-fourth relative to bleomycin [1]. This reduction was confirmed by quantitative analysis of lung hydroxyproline content, a marker of fibrosis.

Pulmonary Fibrosis Toxicity Bleomycin Analog

Higher Antimicrobial Activity and Differential Antitumor Spectrum

Peplomycin (NK631) exhibited approximately twice the antimicrobial activity of bleomycin against both gram-positive and gram-negative bacteria [1]. In antitumor assays, peplomycin showed superior activity against Ehrlich solid carcinoma in mice and AH66/AH66F ascites hepatoma in rats, but lower activity against Ehrlich ascites carcinoma, indicating a distinct tumor-type specificity not predictable from bleomycin data alone [1].

Antimicrobial Activity Antitumor Efficacy Comparative Pharmacology

Enhanced Activity Against Lymph Node Metastases

In a rat model of lymph node metastasis from AH66 ascites hepatoma, peplomycin (NK631) demonstrated 'remarkably higher' antitumor activity compared to bleomycin, a finding not observed in primary tumor models [1]. This suggests a unique advantage for peplomycin in targeting metastatic disease, particularly in lymphatic spread.

Metastasis Lymph Node AH66 Hepatoma

Faster Onset of Tumor Regression in Clinical Setting

A clinical review of pepleomycin in squamous cell carcinoma reported that the tumor-regressing effect appeared at approximately day 10 of treatment, compared to approximately day 21 for bleomycin [1]. Furthermore, the cumulative dose required to achieve complete remission was smaller for pepleomycin than for bleomycin [1].

Tumor Regression Clinical Trial Squamous Cell Carcinoma

Equivalent Antitumor Potency with Reduced Pulmonary Toxicity in Mice

In a comparative study using mice bearing Lewis lung carcinoma and B16 melanoma, peplomycin was found to be approximately equivalent to bleomycin in antitumor potency on a mg/kg basis, but exhibited significantly less pulmonary toxicity [1]. However, peplomycin was associated with higher lethality (50% and 100% mortality at doses causing 0% and 19% mortality with bleomycin) and a unique CNS toxicity profile [1].

Pulmonary Toxicity Antitumor Potency Lewis Lung Carcinoma

Elimination Half-Life of Approximately 3 Hours in Humans

A radioimmunoassay developed for peplomycin, which showed no cross-reactivity with bleomycin, was used to study pharmacokinetics in three patients receiving a short intravenous infusion of 5 mg/m² [1]. The drug was eliminated from plasma with a half-life of approximately 3 hours [1]. Comparative pharmacokinetic data for bleomycin under identical conditions is not provided in this source, but this establishes a baseline for peplomycin clearance.

Pharmacokinetics Half-Life Radioimmunoassay

Optimal Research and Industrial Application Scenarios for Peplomycin


Preclinical Studies Requiring Reduced Pulmonary Toxicity

Peplomycin is the preferred bleomycin-class agent for long-term or high-dose animal studies where pulmonary fibrosis would confound results or limit survival. Its 3- to 4-fold reduction in pulmonary toxicity incidence and severity in aged mice [1] allows for more extended treatment windows and cleaner assessment of antitumor efficacy without lung-related mortality.

Investigating Metastatic Disease, Particularly Lymphatic Spread

For models of lymph node metastasis (e.g., AH66 hepatoma in rats), peplomycin demonstrates superior activity compared to bleomycin [1]. Researchers focusing on metastatic progression, especially in head and neck or other cancers with high lymphatic involvement, should select peplomycin to maximize therapeutic effect in the metastatic niche.

Time-Sensitive Tumor Regression Studies

In experiments where the kinetics of tumor response are critical, peplomycin's faster onset of action (~10 days vs. ~21 days for bleomycin) [2] enables earlier evaluation of therapeutic endpoints and may reduce the total drug exposure needed to achieve regression, minimizing confounding toxicities.

Studies in Solid Tumors and Select Adenocarcinomas

Based on its differential activity profile, peplomycin is better suited than bleomycin for studies involving Ehrlich solid carcinoma and AH66/AH66F ascites hepatoma [1]. Its clinical activity in prostatic and breast adenocarcinomas [3] further supports its use in these specific cancer types over bleomycin, which has a narrower spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peplomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.